

"application of 5-methoxy-2,2-dimethylindanone in neuroscience research"

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Compound of Interest

Compound Name: 5-Methoxy-2,2-dimethylindanone

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Application of 5-Methoxyindanone Derivatives in Neuroscience Research

A focus on therapeutic and diagnostic potential in neurodegenerative diseases.

While specific research on **5-methoxy-2,2-dimethylindanone** in neuroscience is not readily available in current scientific literature, the broader class of 5-methoxyindanone derivatives has emerged as a significant scaffold in the development of novel therapeutics and diagnostic agents for neurodegenerative disorders, particularly Alzheimer's disease. These compounds are being investigated for their ability to interact with multiple targets associated with the pathology of Alzheimer's, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), adenosine receptors, and beta-amyloid (A β) plaques.

Multi-Target-Directed Ligands for Alzheimer's Disease

A key application of 5-methoxyindanone derivatives is in the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease. This approach aims to simultaneously address several pathological factors of the disease with a single compound.

One area of focus is the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibitors are a cornerstone of current Alzheimer's treatment, working to increase the levels of the neurotransmitter acetylcholine. MAO-B is involved in the



degradation of neurotransmitters and its inhibition can have neuroprotective effects. A series of 5-methoxyindanone derivatives have been synthesized that act as photoswitchable dual inhibitors of these enzymes. For instance, the compound E-1a, which features a 5-methoxyindan-1-one moiety, has shown potent inhibitory activity against both AChE and MAO-B in the nanomolar range[1]. The structure of these compounds is often inspired by the well-established Alzheimer's drug, donepezil, which also contains a 5,6-dimethoxyindanone unit[1].

Furthermore, other indanone derivatives have been developed to not only inhibit AChE but also to prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and to act as antioxidants[2]. These multi-functional compounds have demonstrated the ability to cross the blood-brain barrier in vitro, a critical property for any centrally acting drug[2].

Adenosine Receptor Antagonists for Neurological Conditions

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists of adenosine A1 and A2A receptors. These receptors are implicated in various neurological conditions, and their modulation is a promising therapeutic strategy. Studies have shown that the position of the methoxy group on the indanone ring significantly influences the binding affinity to these receptors, with specific substitutions leading to compounds with nanomolar affinity[3].

Probes for Imaging Beta-Amyloid Plaques

In addition to therapeutic applications, methoxy-indanone derivatives are being developed as imaging agents for the in vivo detection of A β plaques in the brains of Alzheimer's patients. A series of 6-methoxy-indanone derivatives have been synthesized and evaluated for this purpose. Certain derivatives have shown high binding affinity to A β aggregates and have demonstrated excellent brain uptake and clearance properties in animal models, making them promising candidates for the development of new PET or SPECT imaging probes[4].

Quantitative Data Summary

The following tables summarize the quantitative data for various 5-methoxyindanone derivatives from the cited research.



Table 1: Inhibitory Activity of 5-Methoxyindanone Derivatives

Compound	Target	IC50 / Ki	Source
E-1a	AChE	0.113 μM (IC50)	[1]
E-1a	МАО-В	0.260 μM (IC50)	[1]
Z-1a	AChE	1.15 μM (IC50)	[1]
Z-1a	МАО-В	1.94 μM (IC50)	[1]
Compound 9	AChE	14.8 nM (IC50)	[2]
Compound 14	AChE	18.6 nM (IC50)	[2]
Methoxy substituted 2-benzylidene-1- indanone (2e)	Adenosine A1 Receptor	0.042 μM (Ki)	[3]
Methoxy substituted 2-benzylidene-1- indanone (2e)	Adenosine A2A Receptor	0.078 μM (Ki)	[3]
6-methoxy-indanone derivative (5j)	β-amyloid aggregates	5.82 nM (Ki)	[4]
6-methoxy-indanone derivative (5j)	AD brain homogenates	18.96 nM (Ki)	[4]

Table 2: Amyloid-Beta Aggregation Inhibition

Compound	Aβ Aggregation Inhibition Rate	Source
Compound 9	85.5%	[2]
Compound 14	83.8%	[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyindanone-based AChE/MAO-B Inhibitors



This protocol is a generalized procedure based on the synthesis of compounds like E-1a[1].

- Aldol Condensation: 5-methoxyindan-1-one is reacted with a suitable aldehyde derivative in the presence of a base, such as potassium hydroxide, in a solvent like methanol at room temperature.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Once the reaction is complete, the mixture is worked up by adding
 water and extracting the product with an organic solvent (e.g., dichloromethane). The organic
 layer is then dried and concentrated. The crude product is purified by column
 chromatography on silica gel.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This is a general protocol based on Ellman's method, commonly used in the cited studies[1][2].

- Reagent Preparation: Prepare a phosphate buffer, a solution of AChE, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of Ellman's reagent (DTNB).
- Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE solution. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate Reaction: Add the substrate (ATCI) and DTNB to start the reaction.
- Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g.,
 412 nm) over time using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: In Vitro Beta-Amyloid (Aβ) Aggregation Inhibition Assay

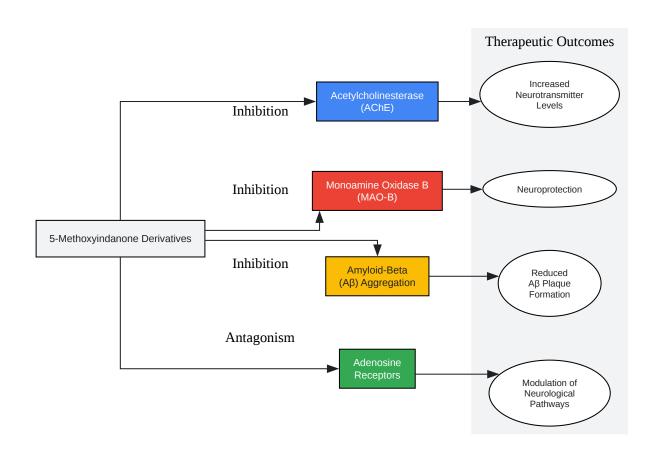
This protocol is a generalized method based on the thioflavin T (ThT) fluorescence assay[2].



- Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a buffer to form oligomers.
- Aggregation Assay: Incubate the A β peptide solution with and without the test compound at various concentrations at 37°C for a specified period (e.g., 24-48 hours).
- ThT Fluorescence Measurement: Add thioflavin T (ThT) to each sample and measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
- Data Analysis: Calculate the percentage of inhibition of $A\beta$ aggregation by the test compound compared to the control ($A\beta$ alone).

Visualizations

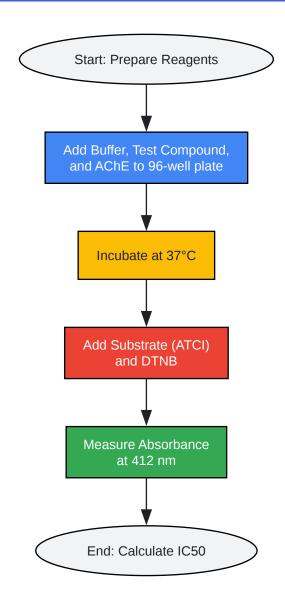




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Caption: Multi-target approach of 5-methoxyindanone derivatives in Alzheimer's disease.





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Caption: Workflow for in vitro acetylcholinesterase (AChE) inhibition assay.

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